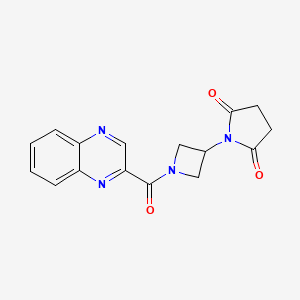

1-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

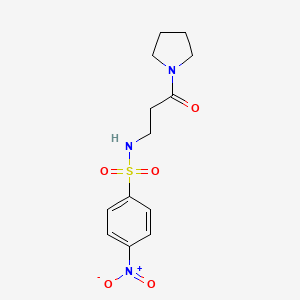

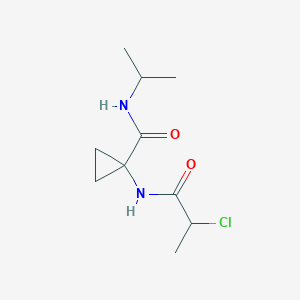

The compound “1-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule that contains several interesting structural features. It includes a quinoxaline moiety, which is a type of nitrogen-containing heterocycle . The molecule also contains an azetidine ring, which is a four-membered cyclic amine . Additionally, it has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and a variety of chemical reactions . For instance, the synthesis of spirocyclic β-lactams, which are structurally similar to the given compound, involves carbonylation of acyclic diaminocarbenes leading to diaminoketenes, which then undergo a retro-Wolff rearrangement to give (amido)(amino)carbenes followed by an intramolecular C–H insertion .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of several cyclic structures, including a quinoxaline ring, an azetidine ring, and a pyrrolidine ring . These rings are connected in a way that forms a spirocyclic structure, which is characterized by two rings sharing a single atom .Chemical Reactions Analysis

The chemical reactions involving this compound can be quite complex due to the presence of multiple reactive sites. For instance, the azetidine ring can undergo reactions typical of cyclic amines, while the quinoxaline moiety can participate in various reactions typical of aromatic heterocycles .Applications De Recherche Scientifique

Antimicrobial Properties

Quinoxalines and their derivatives exhibit significant antimicrobial effects. Researchers have explored their potential as antifungal, antibacterial, and antiviral agents. These compounds could play a crucial role in combating infectious diseases caused by bacteria, fungi, and viruses .

Medicinal Chemistry

Quinoxaline derivatives have become essential components in drugs used to treat various conditions. Their therapeutic uses span a wide range, including:

Green Chemistry Approaches

Researchers have developed numerous synthetic routes for quinoxaline and its derivatives. These pathways emphasize green chemistry principles and cost-effective methods. By focusing on sustainable synthesis, scientists aim to create environmentally friendly processes for producing these valuable compounds .

Dyes and Organic Materials

Beyond medicinal applications, quinoxalines find use in other fields:

Pyrrolidine-2,5-dione Scaffold

The pyrrolidine-2,5-dione moiety within “1-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione” has also attracted attention:

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrrolidine derivatives, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It’s known that the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, can efficiently explore the pharmacophore space due to sp3-hybridization . This allows for a variety of interactions with biological targets, leading to different biological profiles .

Biochemical Pathways

Compounds with similar structures have been found to exhibit diversified biological and pharmacological activity .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Propriétés

IUPAC Name |

1-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c21-14-5-6-15(22)20(14)10-8-19(9-10)16(23)13-7-17-11-3-1-2-4-12(11)18-13/h1-4,7,10H,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWUWGIXFDQRDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(Quinoxaline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Propan-2-yloxy)phenyl]methanethiol](/img/structure/B2822973.png)

![N-(cyanomethyl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2822977.png)

![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[3-pyridin-2-yl-5-(thiomorpholin-4-ylcarbonyl)isothiazol-4-yl]acetamide](/img/structure/B2822991.png)

![2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole](/img/structure/B2822992.png)